Methyl 3-hydroxytetradecanoate

Vue d'ensemble

Description

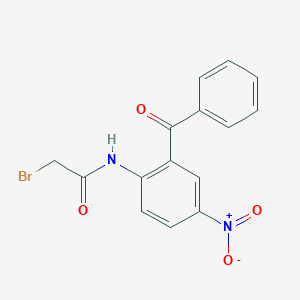

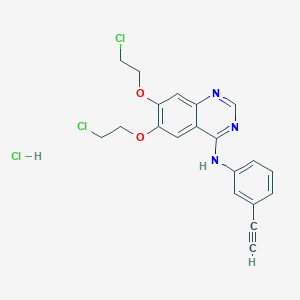

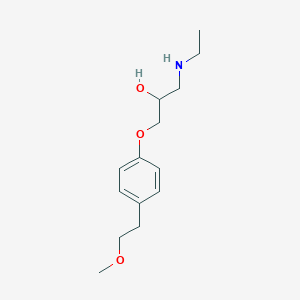

Methyl 3-hydroxytetradecanoate, also known as 3-hydroxy myristic acid methyl ester, is a compound with the molecular formula C15H30O3 . It has a molecular weight of 258.3969 . This compound is a quorum-sensing signal molecule (quormone), which regulates the virulence of Ralstonia solanacearum .

Synthesis Analysis

The synthesis of Methyl 3-hydroxytetradecanoate has been reported in the literature. One method involves the use of porcine pancreas lipase to catalyze the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium .Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxytetradecanoate consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is UOZZAMWODZQSOA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 3-hydroxytetradecanoate has a density of 0.9±0.1 g/cm3, a boiling point of 359.1±15.0 °C at 760 mmHg, and a flash point of 137.5±13.2 °C . It has a molar refractivity of 74.8±0.3 cm3, and a molar volume of 277.5±3.0 cm3 . The compound has 3 H-bond acceptors, 1 H-bond donor, and 13 freely rotating bonds .Applications De Recherche Scientifique

Enantioselective Synthesis for Antioxidants and Enzyme Inhibitors : Küçük and Yusufoglu (2013) developed a green chemistry method for synthesizing R and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters. This sustainable approach is significant for developing new antioxidants and enzyme inhibitors (Küçük & Yusufoglu, 2013).

Detection of Endotoxin : Tanamoto (1990) described a method using 3-hydroxytetradecanoic acid for the detection of endotoxin in aqueous solutions, capable of detecting levels as low as 100 pg (Tanamoto, 1990).

Environmental Marker Profiling : Uhlig et al. (2016) developed a method for quantitative profiling of 3-hydroxy fatty acids in occupational and environmental samples using HPLC-MS/MS. This method aids in estimating the total amount of endotoxin in a sample (Uhlig et al., 2016).

Intermediate for Drug Synthesis : Sun et al. (2011) achieved the efficient synthesis of a precursor for K252a and CEP-701 from (R)-methyl -hydroxytetradecanoate, an industrial intermediate in orlistat production (Sun et al., 2011).

Production of Anti-obesity Drug Intermediate : Tang et al. (2020) used a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans for synthesizing (R)-MHOT, an essential intermediate for the anti-obesity drug orlistat (Tang et al., 2020).

Synthesis of Chiral 3-Hydroxy Acids : Huang and Hollingsworth (1998) presented a method for synthesizing (R)-3-hydroxytetradecanoic acid, generalizable for preparing other chiral 3-hydroxy acids (Huang & Hollingsworth, 1998).

Endotoxin Structure Identification : Haeffner, Chaby, and Szabó (1977) identified 2-methyl-3-hydroxydecanoic and 2-methyl-3-hydroxytetradecanoic acids in the 'lipid X' fraction of the Bordetella pertussis endotoxin, related structurally to 3-hydroxytetradecanoic acids (Haeffner, Chaby, & Szabó, 1977).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxytetradecanoate | |

CAS RN |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)